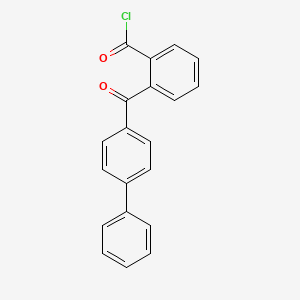

2-(4-Phenylbenzoyl)benzoyl chloride

Overview

Description

2-(4-Phenylbenzoyl)benzoyl chloride, also known as PBB-Cl, is a chemical compound that is widely used in scientific research. It is a derivative of benzophenone, which is a well-known photosensitizer. PBB-Cl is a versatile compound that has a wide range of applications in various fields of research.

Scientific Research Applications

Synthesis of Phenanthrene Derivatives

2-Arylbenzoyl chlorides, such as 2-(4-phenylbenzoyl)benzoyl chloride, have been utilized in the synthesis of phenanthrene derivatives. These derivatives are formed through annulative coupling with internal alkynes in the presence of a catalyst system, demonstrating their utility in organic synthesis (Nagata et al., 2014).

Synthesis of Benzizoselenazol-3(2H)-ones

This compound has applications in the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones. The treatment of acylbenzo[b]selenophen-3(2H)-ones with nitrogen nucleophiles results in the formation of 2-substituted 3-hydroxybenzo[b]selenophenes, showcasing its versatility in chemical reactions (Lisiak & Młochowski, 2009).

Synthesis of Benzo[b]selenophenes

2-(Chloroseleno)benzoyl chloride is a bifunctional electrophile that reacts with C-H acids. This reaction leads to the production of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes, highlighting its role in facilitating novel chemical transformations (KlocKrystian et al., 2001).

Fluorescent Derivatization for Chromatography

2-(4-Phenylbenzoyl)benzoyl chloride is used in fluorescent derivatization of compounds having hydroxyl and/or amino groups. This is significant for analytical chemistry, especially in thin-layer and high-performance liquid chromatography for detecting these functional groups (Tsuruta & Kohashi, 1987).

Analysis of Ceramides

In lipid research, this compound has been employed in the N-benzoylation of ceramides containing nonhydroxy fatty acids. This process is useful for the analysis and quantification of ceramides in biological samples (Iwamori et al., 1979).

Synthesis

of Cellulose BenzoatesCellulose benzoates are synthesized using 2-(4-Phenylbenzoyl)benzoyl chloride in an ionic liquid medium. This process is vital for the development of cellulose derivatives with varying degrees of substitution, which have potential applications in materials science (Zhang et al., 2009).

Base-Catalysed Hydrolysis of Phenyl Esters

This compound is also instrumental in studying the base-catalysed hydrolysis of phenyl esters of para-substituted benzoic acids. Such studies are crucial for understanding the kinetics and mechanism of ester hydrolysis in organic chemistry (Bauerová & Ludwig, 2000).

Anticancer Evaluation

In the field of medicinal chemistry, derivatives of 2-(4-Phenylbenzoyl)benzoyl chloride have been synthesized and evaluated for their anticancer activity. This demonstrates its significance in the development of potential anticancer agents (Ravinaik et al., 2021).

Synthesis of Benzofuran Derivatives

This chemical is used in the synthesis of benzofuran derivatives under Wittig conditions. The formation of these derivatives showcases its utility in creating specialized organic compounds (Begala et al., 2018).

Synthesis of Quinazoline Derivatives

2-(4-Phenylbenzoyl)benzoyl chloride is employed in the synthesis of quinazoline derivatives. These compounds are important in various fields of chemistry and pharmacology, illustrating the compound's relevance in synthetic organic chemistry (Hanusek et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through covalent bonding, given the presence of the reactive chloride group .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For instance, if it targets an enzyme involved in a metabolic pathway, it could potentially inhibit or enhance the pathway, leading to downstream effects .

Pharmacokinetics

Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution in the body .

Result of Action

The molecular and cellular effects of 2-(4-Phenylbenzoyl)benzoyl chloride’s action would depend on its specific targets and mode of action. For example, if it inhibits a critical enzyme, it could lead to a decrease in the production of a specific metabolite .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, a highly acidic or basic environment could potentially affect the compound’s reactivity .

properties

IUPAC Name |

2-(4-phenylbenzoyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClO2/c21-20(23)18-9-5-4-8-17(18)19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRZTWPSDNSAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylbenzoyl)benzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3370201.png)

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B3370225.png)

![2,3-Dihydro-furo[2,3-b]pyridin-5-ylamine](/img/structure/B3370226.png)

![tert-Butyl [3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B3370235.png)